Streptophenazine K
Overview
Description
Streptophenazine K is one of the products of the Streptomyces strain HB202, which was isolated from the sponge Halichondria panicea from the Baltic Sea . It is one of the streptophenazines (A–K) identified so far . This compound showed structural similarities to streptophenazine G except an unesterified carboxyl group at position C-1 .
Synthesis Analysis
This compound is produced by the fermentation process . The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Streptophenazine G, except for an unesterified carboxyl group at position C-1 . This was based on the highfield shift of C-1 (δ 126.6) as well as on the observations of the 1 H-NMR spectrum similar to that of 9 with the appearance of only one methoxyl group (2′-COOMe) and a difference of .Scientific Research Applications
Antibacterial Activity
Streptophenazine K, along with other streptophenazines, has been identified in products of Streptomyces strain HB202. These compounds, particularly streptophenazines G and K, exhibit moderate antibacterial activity against bacteria like Staphylococcus epidermidis and Bacillus subtilis. This discovery suggests a potential use of this compound in the development of new antibacterial agents (Kunz et al., 2014).
Chemical Structure and Synthesis
The chemical structure of this compound, along with its derivatives, has been a subject of study to understand its biological activities better. For example, the asymmetric synthesis of streptophenazine G, a related compound, was achieved using key steps like asymmetric alkylation, highlighting the complex chemistry of these compounds and paving the way for synthetic applications (Yang et al., 2012).
Isolation and Derivatives
Streptophenazines, including K, have been isolated from various Streptomyces species. These studies not only focus on the isolation and structural determination of such compounds but also evaluate their biological activities, including antibacterial properties. This research is significant for drug discovery, particularly in identifying new antibacterial agents (Bunbamrung et al., 2014).
Future Directions
The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters . This could be a potential direction for future research to explore the production of new variants of Streptophenazine K.
Properties
IUPAC Name |
methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-9-methyldecyl]phenazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-17(2)11-7-5-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t20-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBJQIJYPPAUEG-CJFMBICVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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